molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3

6-Nitro-1,3-benzodioxol-5-amine

Cat. No. B1193951
Key on ui cas rn: 64993-07-3
M. Wt: 182.13 g/mol
InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

NaOMe (4.82 g, 89.2 mmol) was added to a stirred solution of nitroacetamide 219 (5.0 g, 22.3 mmol) in MeOH (100 mL) at reflux temperature and the mixture stirred at reflux temperature for 15 min. HOAc (25 mL, 446 mmol) was added to quench the reaction and the solvent evaporated. Toluene (2×50 mL) was added and the azeotrope evaporated. The residue was dissolved in DCM (100 mL) and filtered through a short column of silica to give nitroaniline 220 (3.25 g, 80%) as an orange solid: mp 199-201° C. [lit (Krasso, A. & Ramuz, H., U.S. Pat. No. 4,599,347, 1986) mp (iPrOH) 203-204° C.]; 1H NMR δ 7.53 (s, 1H, H-7), 6.30 (br s, 2H, NH2), 6.22 (s, 1H, H-4), 5.98 (s, 2H, H-2).
Name
NaOMe
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N+:4]([C:7]1[C:8]([NH:16]C(=O)C)=[CH:9][C:10]2[O:14][CH2:13][O:12][C:11]=2[CH:15]=1)([O-:6])=[O:5].CC(O)=O>CO>[N+:4]([C:7]1[C:8]([NH2:16])=[CH:9][C:10]2[O:14][CH2:13][O:12][C:11]=2[CH:15]=1)([O-:6])=[O:5] |f:0.1|

Inputs

Step One
Name
NaOMe
Quantity
4.82 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)NC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Toluene (2×50 mL) was added
CUSTOM
Type
CUSTOM
Details
the azeotrope evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a short column of silica

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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